3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
3,4-Dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzohydrazide moiety substituted with 3,4-dichloro groups and a 4-fluorophenyl substituent on the pyrazole ring. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds with broad pharmacological relevance, including antitumor, antiviral, and kinase-inhibitory activities . The dichloro and fluoro substituents in this compound likely enhance lipophilicity and target binding, while the hydrazide group may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN6O/c19-14-6-1-10(7-15(14)20)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHLYFHIKYKKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Benzohydrazide Moiety: This step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with a benzohydrazide under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide. Specifically:
- VEGFR Inhibition : Research indicates that this compound acts as an inhibitor of VEGFR-2, a key player in tumor angiogenesis. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, colon, and prostate cancers. For instance, derivatives of similar structures exhibited IC values as low as 0.33 μM against prostate cancer cell lines (PC-3) .
Selectivity and Mechanism of Action
The selectivity of this compound has been assessed through docking studies. These studies revealed that the compound forms hydrogen bonds with specific amino acids in the active site of VEGFR-2, enhancing its inhibitory effects .
Study 1: Antiproliferative Assays
In a comparative study involving new pyrazole derivatives, this compound showed promising results against human cancer cell lines. The study utilized doxorubicin as a control and demonstrated that the compound's efficacy was comparable or superior in certain contexts .
Study 2: Pharmacokinetic Profiles
Another investigation focused on the pharmacokinetics of related compounds. It was found that modifications to the hydrazide structure could enhance oral bioavailability while maintaining therapeutic efficacy. This aspect is crucial for the development of viable cancer therapies .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Details |
|---|---|
| Anticancer Activity | Effective against multiple cancer cell lines (IC values ranging from 0.33 μM to higher). |
| VEGFR Inhibition | Demonstrated selective inhibition through hydrogen bonding interactions with VEGFR-2. |
| Pharmacokinetics | Modifications can improve oral bioavailability and therapeutic profiles. |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to ATP-binding sites, potentially inhibiting kinase activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Hydrazide Derivatives
Hydrazide-linked pyrazolo[3,4-d]pyrimidines are rare. Key analogs include:
Key Observations :
- The 3,4-dichloro substitution in the target compound may improve target affinity compared to 4-methoxy or 4-hydroxy analogs due to stronger electron-withdrawing effects .
- 4-Fluorophenyl on the pyrazole ring could offer better pharmacokinetics than 3-chloro-4-methylphenyl () by balancing lipophilicity and polarity .
Urea-Linked Pyrazolo[3,4-d]Pyrimidines
Urea derivatives are more common, with distinct substituent effects:
Comparison with Target Compound :
Halogen-Substituted Derivatives
Halogenation impacts both physicochemical properties and bioactivity:
Structural Insights :
- Dichloro substitution (target) vs. monochloro (): Increased steric bulk and electron withdrawal may improve target affinity but reduce solubility.
- 4-Fluorophenyl in the target vs. 4-fluoro-2-hydroxyphenyl (): The absence of a hydroxyl group in the target may limit hydrogen bonding but improve membrane permeability .
Piperazine and Sulfide-Linked Analogs
Comparison :
- Piperazine derivatives () demonstrate how nitrogen-rich linkers can modulate pharmacokinetics, contrasting with the rigid hydrazide in the target .
Biological Activity
3,4-Dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C18H11Cl2FN6O
- Molecular Weight : 417.2 g/mol
- CAS Number : 890940-52-0
Anticancer Activity
Research has shown that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. A study highlighted that a related compound with a similar structure demonstrated high inhibitory activity against various tumor cell lines. For instance:
- IC50 Values :
- A549 (lung cancer): 2.24 µM
- MCF-7 (breast cancer): 1.74 µM
- HepG2 (hepatoma): Not specified but noted for activity.
These values indicate that the compound is more effective than doxorubicin in certain cases, suggesting its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | Not specified |
| HepG2 | Not specified | Not specified |
The mechanism of action for this compound involves several pathways:
- Induction of Apoptosis : Flow cytometric analysis revealed that the compound can significantly induce apoptosis in A549 cells at low micromolar concentrations.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for targeted cancer therapies .
- Cell Cycle Arrest : Preliminary data suggest that it might interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
Structure-Activity Relationship (SAR)
The structural components of the compound are crucial for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine core is essential for its anticancer properties. Variations in substitution patterns have been shown to affect potency significantly:
- Analog Studies : Substituting different groups on the pyrazolo scaffold alters the IC50 values considerably. For example, changing the fluorophenyl group decreases the anti-proliferative activity .
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Key Substituent | IC50 Change |
|---|---|---|
| Parent Compound | 4-Fluorophenyl | Baseline |
| Analog A | 2-Methylphenyl | Increased IC50 |
| Analog B | No substituent | Decreased potency |
Case Studies
Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced lung cancer.
- Breast Cancer Research : In vitro studies indicated that compounds similar to this compound could effectively target resistant breast cancer cells.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-fluorophenylhydrazine. Subsequent coupling with 3,4-dichlorobenzohydrazide is performed under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine. Yield optimization depends on solvent choice (e.g., ethanol for solubility), temperature control (80–120°C), and purification via recrystallization or column chromatography .
Q. What characterization techniques are essential for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic protons and substituent positions. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy verifies functional groups (e.g., hydrazide N–H stretches at ~3300 cm⁻¹). High-resolution X-ray crystallography resolves stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core .
Q. How do researchers evaluate the compound’s biological activity in initial screening?
In vitro assays assess enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based activity assays. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices against healthy cells (e.g., HEK293) are calculated to prioritize further studies .
Advanced Research Questions
Q. What strategies optimize catalytic conditions in multi-step synthesis?
Transition-metal catalysts (e.g., Pd/C for cross-coupling) improve regioselectivity in pyrazolo[3,4-d]pyrimidine formation. Continuous-flow reactors enhance reproducibility by maintaining precise temperature (±2°C) and residence time. Solvent screening (e.g., THF vs. acetonitrile) and microwave-assisted synthesis reduce reaction times from hours to minutes .
Q. How can contradictions in spectral data during structural elucidation be resolved?
Conflicting NMR signals (e.g., overlapping aromatic protons) are addressed via 2D techniques (COSY, HSQC) to assign coupling patterns. X-ray crystallography provides definitive bond-length validation. Computational models (DFT calculations) predict chemical shifts and compare them with experimental data .
Q. What are the implications of substituent variations on biological activity?
Comparative studies of analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) reveal that electron-withdrawing groups enhance target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol). Bioisosteric replacements (e.g., –CF₃ for –Cl) improve metabolic stability but may reduce solubility .
Q. How to design experiments to investigate the compound’s mechanism of action?
Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) with purified enzymes. Molecular docking (AutoDock Vina) identifies putative binding pockets, validated via site-directed mutagenesis (e.g., Ala-scanning of catalytic residues). Transcriptomic profiling (RNA-seq) links target inhibition to downstream pathway modulation .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scaling from milligram to gram quantities often reduces yield due to inefficient heat transfer. Solvent-free mechanochemical synthesis or microwave reactors improve consistency. Final purification via preparative HPLC (C18 columns, acetonitrile/water gradient) ensures >95% purity for in vivo studies .
Q. How to analyze conflicting data from biological assays (e.g., cytotoxicity vs. enzyme inhibition)?
Orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) distinguish off-target effects. Statistical tools (e.g., Grubbs’ test) identify outliers in dose-response data. Meta-analysis of replicate experiments (n ≥ 3) clarifies reproducibility .
Q. What advanced computational methods predict the compound’s interactions with biological targets?
Molecular dynamics simulations (AMBER or GROMACS) model binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculates relative binding affinities of analogs. Machine learning (e.g., random forest models) prioritizes compounds with optimal ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
